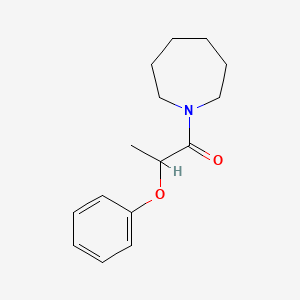![molecular formula C24H43NO3 B5181498 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol, also known as BHEA, is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. BHEA is a derivative of the natural hormone dihydrotestosterone (DHT) and has been shown to exhibit anabolic and androgenic effects in animal studies.
Mecanismo De Acción
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol exerts its effects by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol also has a positive effect on bone mineral density and can stimulate the production of red blood cells.
Biochemical and Physiological Effects:
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to increase muscle mass and strength in animal studies. It also has a positive effect on bone mineral density and can stimulate the production of red blood cells. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to have a low risk of causing adverse effects on the liver, unlike many other synthetic steroids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has several advantages for use in lab experiments, including its low toxicity and low risk of causing adverse effects on the liver. However, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is still a synthetic steroid and should be used with caution in lab experiments due to its potential to cause androgenic effects.
Direcciones Futuras
There are several possible future directions for research on 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol. One area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol in the treatment of muscle wasting and bone loss associated with aging. Another area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol as a performance-enhancing drug in sports, although this area of research is controversial. Further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Conclusion:
In conclusion, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to exhibit anabolic and androgenic effects in animal studies and has several advantages for use in lab experiments. However, further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Métodos De Síntesis
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is synthesized by the reaction of androstenedione with ethylene glycol and formaldehyde in the presence of hydrochloric acid. The resulting product is purified through a series of chromatographic techniques to obtain pure 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol.
Aplicaciones Científicas De Investigación
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been studied for its potential therapeutic applications in the treatment of muscle wasting and bone loss associated with aging, as well as in the treatment of certain types of cancer. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has also been investigated for its potential use as a performance-enhancing drug in sports.
Propiedades
IUPAC Name |
17-[[bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO3/c1-22-10-4-3-5-18(22)6-7-19-20(22)8-11-23(2)21(19)9-12-24(23,28)17-25(13-15-26)14-16-27/h18-21,26-28H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGAVSLNLMKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4(CN(CCO)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-[[Bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)